molecular formula C20H25NO4S2 B2755645 (Z)-propyl 6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate CAS No. 300378-30-7

(Z)-propyl 6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate

Cat. No.: B2755645
CAS No.: 300378-30-7
M. Wt: 407.54
InChI Key: MBVVJVCTYPFSLS-VKAVYKQESA-N
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Description

(Z)-propyl 6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate is a synthetic organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structure of this compound features a thiazolidinone ring, a methoxybenzylidene moiety, and a propyl ester group, which contribute to its unique chemical and biological characteristics.

Mechanism of Action

Target of Action

The primary target of this compound is the enzyme tyrosinase . Tyrosinase is a key enzyme that catalyzes the initial rate-limiting steps of melanin synthesis . It plays a crucial role in the process of melanogenesis, which is the production and distribution of melanin to skin, hair follicles, and eyes .

Mode of Action

The compound interacts with the active site of tyrosinase, inhibiting its activity . This interaction results in the suppression of melanin production . The compound exhibits potent tyrosinase inhibitory activity, with IC50 values lower than that of kojic acid, a widely-known tyrosinase inhibitor .

Biochemical Pathways

The compound affects the melanogenesis pathway. Melanogenesis is stimulated by a variety of molecules and conditions, such as α-melanocyte stimulating hormone (α-MSH), cyclic AMP (cAMP) elevating agents, UVB radiation, and others . By inhibiting tyrosinase, the compound suppresses melanin production, thereby affecting the melanogenesis pathway .

Result of Action

The primary result of the compound’s action is the suppression of melanin production . This leads to a reduction in skin hyperpigmentation, which can cause age spots and melasma spots on the skin . Therefore, the compound could potentially be used in the development of effective pharmacological and cosmetic agents for skin-whitening .

Action Environment

Environmental factors such as UV radiation can influence the compound’s action. UV radiation exposure is the primary cause of extrinsic skin aging, which results in skin hyperpigmentation . Therefore, the compound’s efficacy in reducing hyperpigmentation could be influenced by the level of UV radiation exposure . Additionally, the compound’s stability could potentially be affected by environmental factors such as temperature and pH, although further studies would be needed to confirm this.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-propyl 6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate typically involves the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a thioamide with an α-haloketone under basic conditions. This cyclization reaction forms the core thiazolidinone structure.

    Introduction of the Methoxybenzylidene Group: The methoxybenzylidene moiety is introduced via a condensation reaction between the thiazolidinone and 4-methoxybenzaldehyde. This step often requires a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with propanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid to form the propyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group in the thiazolidinone ring can yield corresponding alcohols.

    Substitution: The methoxy group on the benzylidene moiety can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

  • Antimicrobial Activity :
    • The thiazolidinone ring in the compound structure contributes to its antimicrobial properties. Studies have shown that derivatives of thiazolidinones exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics .
  • Antioxidant Properties :
    • Research indicates that compounds with thioxothiazolidin structures demonstrate notable antioxidant effects, which can mitigate oxidative stress in biological systems. This property is crucial for developing treatments for diseases related to oxidative damage, such as neurodegenerative disorders .
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory properties, particularly in models of acute inflammation. It has shown efficacy in reducing leukocyte recruitment and vascular injury in animal models, suggesting potential applications in treating inflammatory diseases .

Pharmacological Applications

  • Cancer Therapy :
    • Preliminary studies indicate that (Z)-propyl 6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate may possess anticancer properties. It has been tested in vitro against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation for use in cancer therapy .
  • Cardiovascular Health :
    • The compound's ability to reduce neointimal thickening following vascular injury suggests potential applications in cardiovascular medicine, particularly for preventing restenosis after angioplasty procedures .
  • Neuroprotective Effects :
    • Due to its antioxidant properties, this compound may be beneficial in neuroprotection strategies against conditions such as Alzheimer's disease and other forms of dementia. Studies are ongoing to explore its mechanisms of action in neuronal cell models .

Case Studies

StudyObjectiveFindings
Evaluate antimicrobial activityShowed significant inhibition of bacterial growth against resistant strains.
Assess anti-inflammatory effectsReduced leukocyte recruitment and improved outcomes in acute inflammation models.
Investigate anticancer propertiesDemonstrated cytotoxicity in several cancer cell lines, indicating potential for further development.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds, such as pioglitazone and rosiglitazone, are known for their antidiabetic properties. They share the thiazolidinone core but differ in their side chains and specific biological activities.

    Benzylidene Derivatives: Compounds like benzylideneacetone have similar structural motifs but lack the thiazolidinone ring, resulting in different chemical and biological properties.

Uniqueness

(Z)-propyl 6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate is unique due to its combination of a thiazolidinone ring, a methoxybenzylidene moiety, and a propyl ester group. This unique structure imparts a distinct set of chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

(Z)-propyl 6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate, a thiazolidinone derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which include a thiazolidinone core and a methoxybenzylidene substituent. The following sections detail its biological activity, mechanisms, and relevant studies.

PropertyValue
Molecular Formula C17H19NO4S2
Molecular Weight 365.47 g/mol
CAS Number 342780-55-6
IUPAC Name This compound

Antimicrobial Activity

Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.

Antioxidant Properties

The compound has also been studied for its antioxidant capabilities. A study demonstrated that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This property is particularly beneficial in preventing cellular damage associated with chronic diseases.

Anticancer Potential

Significant interest surrounds the anticancer properties of this compound. Preliminary studies indicate that it may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

Anti-inflammatory Effects

In vivo models have shown that this compound can reduce inflammation markers. It appears to inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy Study
    • Objective: To evaluate the antimicrobial activity against common pathogens.
    • Method: Disk diffusion method was employed.
    • Results: The compound exhibited a zone of inhibition comparable to standard antibiotics, indicating potent antimicrobial effects.
  • Antioxidant Activity Assessment
    • Objective: To assess the free radical scavenging ability.
    • Method: DPPH assay was used to measure antioxidant capacity.
    • Results: The compound showed a significant decrease in DPPH radical concentration, confirming its antioxidant potential.
  • Cytotoxicity Evaluation
    • Objective: To determine the cytotoxic effects on cancer cell lines.
    • Method: MTT assay was performed on MCF-7 and HeLa cells.
    • Results: IC50 values indicated effective cytotoxicity at micromolar concentrations, warranting further exploration into its anticancer mechanisms.

Antimicrobial Mechanism

The antimicrobial action is primarily attributed to the inhibition of bacterial protein synthesis and disruption of cell membrane integrity. The thiazolidinone ring structure plays a crucial role in binding to bacterial enzymes essential for growth.

Antioxidant Mechanism

The antioxidant activity is linked to the ability of the compound to donate electrons and neutralize free radicals. It enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Anticancer Mechanism

The induction of apoptosis is facilitated through mitochondrial pathways, where the compound triggers cytochrome c release and subsequent caspase activation. Additionally, it may modulate signaling pathways involved in tumor progression.

Properties

IUPAC Name

propyl 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4S2/c1-3-13-25-18(22)7-5-4-6-12-21-19(23)17(27-20(21)26)14-15-8-10-16(24-2)11-9-15/h8-11,14H,3-7,12-13H2,1-2H3/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVVJVCTYPFSLS-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CCCCCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)CCCCCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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